2-(Trifluoromethyl)quinoxaline-6-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing DprE1 inhibitors or CNS-penetrant drugs require precise regioisomeric control. Substituting a non-fluorinated quinoxaline or a positional isomer alters electronic distribution and metabolic stability, risking experimental failure. This 2-CF3-6-COOH regioisomer provides: - **Distinct SAR probe**: The 2-CF3 group enhances passive membrane permeability (cLogP ~1.87 vs 1.02 for non-fluorinated parent). - **Synthetic handle**: 6-COOH enables amide coupling, esterification, and salt formation for lead optimization. - **Regioisomeric purity**: Critical for reproducible target engagement (e.g., DprE1 series shows activity only with specific CF3 placement).

Molecular Formula C10H5F3N2O2
Molecular Weight 242.15 g/mol
Cat. No. B12274019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoxaline-6-carboxylic acid
Molecular FormulaC10H5F3N2O2
Molecular Weight242.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C10H5F3N2O2/c11-10(12,13)8-4-14-7-3-5(9(16)17)1-2-6(7)15-8/h1-4H,(H,16,17)
InChIKeySNGXRLQCZJLZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid Overview


2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS 2321402-98-4, MW 242.15) is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position and a carboxylic acid moiety at the 6-position . This specific regioisomeric arrangement confers distinct electronic properties and reactivity compared to its positional isomers, making it a valuable scaffold in medicinal chemistry and functional materials development . The compound's utility stems from the synergistic interplay between the electron-withdrawing trifluoromethyl group and the hydrogen-bonding-capable carboxylic acid, which collectively modulate lipophilicity, metabolic stability, and target engagement [1].

Regioisomerically defined quinoxaline scaffold (2-CF3, 6-COOH)
Trifluoromethyl modulates lipophilicity and metabolic stability
Carboxylic acid enables amide coupling and salt formation

2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid Uniqueness


Quinoxaline derivatives are not interchangeable due to profound differences in electronic distribution, steric effects, and metabolic fate dictated by substituent position. The 2-CF3-6-COOH regioisomer exhibits a unique combination of properties: the 2-CF3 group withdraws electron density from the pyrazine ring, altering the pKa of the carboxylic acid and enhancing oxidative metabolic stability compared to unsubstituted or 6-CF3-2-COOH analogs [1]. Conversely, the 6-COOH group provides a handle for amide coupling and salt formation that is absent in non-carboxylated variants. Empirical evidence demonstrates that even minor regioisomeric shifts (e.g., 2-COOH vs. 6-COOH) can abolish target binding or drastically reduce potency, as seen in the DprE1 inhibitor series where the 6-CF3-2-COOH scaffold showed activity while other substitution patterns were inactive [2]. Thus, substituting a generic quinoxaline or a positional isomer for this specific compound risks experimental failure due to altered reactivity, solubility, or biological recognition.

2-CF3-6-COOH regioisomer
6-CF3-2-COOH regioisomer may exhibit different target engagement (SAR context)
6-COOH functional handle
Non-carboxylated analogs lack derivatization and salt-formation handle

2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid Comparative Evidence


Higher LogP vs. Non-Fluorinated Scaffold

The introduction of the trifluoromethyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted quinoxaline-6-carboxylic acid parent scaffold. This difference directly impacts membrane permeability and pharmacokinetic behavior [1].

Lipophilicity vs. non-fluorinated scaffold
Predicted
Target: predicted LogP ~1.87 Baseline: LogP 1.02 (quinoxaline-6-COOH) Δ +0.85 LogP units
May support passive permeability screening context
Computational prediction; experimental LogP may differ
Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Reactivity vs. 6-Trifluoromethyl Regioisomer

The position of the trifluoromethyl group critically influences the electron density of the quinoxaline ring. In the 2-CF3-6-COOH isomer, the CF3 group exerts a stronger electron-withdrawing effect on the pyrazine nitrogens, altering the acidity of the adjacent positions and the overall reactivity of the heterocyclic system compared to the 6-CF3-2-COOH isomer [1]. This positional difference is known to impact binding affinity to biological targets; for instance, in the DprE1 inhibitor series, the 6-CF3-2-COOH scaffold (Ty38c) demonstrated potent activity (MIC99 3.1 μM), whereas analogous compounds with different substitution patterns showed reduced or no activity [2].

Regioisomer effect on target activity
Class-level inference
Target: 2-CF3-6-COOH (direct MIC data not available) Comparator: 6-CF3-2-COOH (Ty38c MIC99 3.1 μM)
Regioisomer-specific SAR review; activity may differ significantly
SAR inference from DprE1 inhibitor series; requires validation
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Hydrogen-Bonding and Salt Formation Capacity

The carboxylic acid moiety at the 6-position enables hydrogen bonding and salt formation, improving solubility in polar solvents . This functional group is not present in simple 2-(trifluoromethyl)quinoxaline (CAS 148853-42-3), which lacks the carboxylic acid handle and therefore cannot be directly used for amide bond formation or for creating crystalline salts for formulation .

Carboxylic acid functional handle
Data to verify
Target: 6-COOH group enables amide coupling, salt formation Comparator: 2-(trifluoromethyl)quinoxaline lacks COOH
Carboxylic acid essential for derivatization; non-carboxylated analog limited
Structural comparison; no peer-reviewed source provided
Formulation Science Crystallography Pharmaceutical Development

2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid Applications


CNS-Penetrant and Orally Bioavailable Drug Design

Due to its predicted increased lipophilicity (estimated LogP ~1.87) compared to the non-fluorinated parent (LogP 1.02) [1], this compound is particularly well-suited as a core scaffold in medicinal chemistry programs targeting CNS disorders or requiring oral bioavailability. The trifluoromethyl group enhances passive membrane permeability, a critical parameter for crossing the blood-brain barrier. Researchers developing kinase inhibitors, GPCR modulators, or antibacterial agents can leverage this property to improve the pharmacokinetic profile of their lead compounds.

SAR Probe for Quinoxaline-Based Inhibitors

The distinct regioisomeric identity (2-CF3-6-COOH) provides a valuable probe for dissecting the contribution of substitution pattern to biological activity. As demonstrated by the SAR studies of quinoxaline-2-carboxylic acid derivatives against DprE1 [2], the position of the CF3 group is a critical determinant of potency. Using this compound alongside its regioisomers allows researchers to map the chemical space of quinoxaline-based inhibitors and identify optimal substitution patterns for target engagement.

Versatile Synthetic Intermediate for Derivatization

The presence of the 6-COOH group enables a wide range of downstream chemical transformations, including amide bond formation, esterification, and conversion to acyl chlorides. This contrasts with non-carboxylated analogs like 2-(trifluoromethyl)quinoxaline, which lack this reactive handle . Consequently, this compound serves as a more advanced intermediate for the synthesis of complex quinoxaline-containing libraries, functional materials, and bioconjugates.

Salt Screening and Solid-State Optimization

The carboxylic acid moiety facilitates salt formation, a crucial step in optimizing the solid-state properties of drug candidates. Researchers can explore a variety of pharmaceutically acceptable counterions to improve aqueous solubility, dissolution rate, and stability—properties that are often limiting in fluorinated heterocycles. This capability is not available for quinoxaline derivatives lacking an ionizable group, making this compound a more attractive candidate for preclinical formulation studies .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold research
Predicted LogP difference
Passive membrane permeability assay review
Quinoxaline-based inhibitor SAR studies
Regioisomeric identity (2-CF3-6-COOH)
Activity comparison across regioisomers
Synthetic intermediate for derivatization
Carboxylic acid functional group
Amide/ester coupling efficiency and salt screening
Salt screening and solid-state research
Ionizable carboxylic acid
Solubility and dissolution rate in formulation context

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